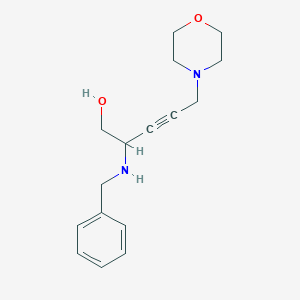![molecular formula C19H28N4O2 B5503370 (3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)
(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol" often involves multi-step chemical reactions that provide control over the stereochemistry of the final product. An efficient and scalable synthesis approach was described by Young et al. (2012), involving the reduction of pyridinium salt, followed by a two-stage epoxidation and ring-opening of the epoxide, which established the regiochemistry of the amino alcohol and set the trans-relationship between the amine and hydroxyl groups (Young et al., 2012).
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for its chemical and biological property analysis. Studies like those conducted by Yıldırım et al. (2006), which focus on crystal structure determination, provide valuable insights into the spatial arrangement of atoms within the molecule and its stereochemistry. Such structural analyses are foundational for predicting and understanding the compound's reactivity and interaction with biological targets (Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. The presence of the imidazole and piperidine rings suggests a variety of chemical behaviors, including potential for nucleophilic substitution reactions, participation in hydrogen bonding, and interaction with biological macromolecules. The research by Khalid et al. (2016) on similar compounds highlights the synthetic routes and biological activities that can be explored based on the compound's chemical structure (Khalid et al., 2016).
科学的研究の応用
Synthesis and Biological Activity
Synthesis of Novel Compounds : A study by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. While these compounds didn't show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models.
Mixed Ligand fac-tricarbonyl Complexes : Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes of [M(L1)(L2)(CO)3] for potential labeling of bioactive molecules. This [2 + 1] approach, involving imidazole and benzyl isocyanide among others, showcases a method to modify physico-chemical properties of conjugates for research applications (Mundwiler et al., 2004).
Antagonists for NMDA Receptor : Wright et al. (1999) identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound showed potential for enhancing the effects of L-DOPA in Parkinson's disease models (Wright et al., 1999).
Histamine H3 Receptor Antagonists : A study on 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine revealed it as a novel, non-imidazole histamine H3 receptor antagonist. This compound has high affinity for rat and human H3 receptors and demonstrates selective wake-promoting effects without associated hypermotility or weight change, highlighting its potential in sleep disorder research (Barbier et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
(3R,4R)-4-amino-1-[[2-(4-imidazol-1-ylbutoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c20-17-7-10-23(14-18(17)24)13-16-5-1-2-6-19(16)25-12-4-3-9-22-11-8-21-15-22/h1-2,5-6,8,11,15,17-18,24H,3-4,7,9-10,12-14,20H2/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPMFVFOPSBOL-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)CC2=CC=CC=C2OCCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)CC2=CC=CC=C2OCCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)
![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)
![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)
![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)
![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)